Crucial Lack of Cross-Reactivity of Neutralizing Anti-B5R Antibodies with Variola B6
A direct comparative study of the vaccinia virus B5 protein and its variola virus ortholog B6 revealed that 38.5% (10 of 26) of monoclonal antibodies (MAbs) raised against B5 do not cross-react with B6 [1]. Crucially, three of these non-cross-reactive MAbs possess critical anti-vaccinia biological functions, including the ability to neutralize extracellular enveloped virion (EEV) infectivity and block comet formation, and one demonstrated protection in a lethal challenge model [1]. This indicates that vaccinia B5R harbors unique functional epitopes that variola B6 lacks.
| Evidence Dimension | Monoclonal Antibody Cross-Reactivity (B5R vs. B6R) |
|---|---|
| Target Compound Data | Total of 26 mapped anti-B5R MAbs; 10 MAbs (including 3 with neutralizing/anti-comet activity) exhibit zero cross-reactivity with B6. |
| Comparator Or Baseline | Total of 0 mapped anti-B5R MAbs with neutralizing/anti-comet activity were found to be specific to B6 over B5 in this context. |
| Quantified Difference | 10 non-cross-reactive MAbs (38.5%) demonstrate unique, functionally critical epitopes present on B5R but not variola B6. |
| Conditions | B5R(275t) ectodomain and B6 ectodomain expressed in a baculovirus system; MAbs characterized by peptide mapping, biosensor blocking, EEV neutralization, and comet inhibition assays. |
Why This Matters
Procuring the vacinnia virus B5R protein is mandatory for research or immunotherapy targeting these specific, functionally critical epitopes, as the variola ortholog cannot correctly model these interactions.
- [1] Aldaz-Carroll, L., Xiao, Y., Whitbeck, J. C., Ponce de Leon, M., Lou, H., Kim, M., ... & Cohen, G. H. (2007). Major neutralizing sites on vaccinia virus glycoprotein B5 are exposed differently on variola virus ortholog B6. Journal of Virology, 81(15), 8131-8139. View Source
